molecular formula C21H26N2O2 B4519379 N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide

N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide

Cat. No.: B4519379
M. Wt: 338.4 g/mol
InChI Key: GRSJNZBEMXOPIO-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Activity in Anticonvulsant Models

One study focused on the synthesis and evaluation of ameltolide analogs, including compounds with similar structural frameworks to N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, for their anticonvulsant activities. These compounds demonstrated superior efficacy to phenytoin in maximal electroshock seizure tests, highlighting their potential in developing new anticonvulsant therapies (Lambert et al., 1995).

Polymer Science Applications

Another area of research involves the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This process yields novel cationic diblock copolymers with potential applications in creating responsive materials due to their ability to undergo reversible micellization in aqueous media under different conditions such as pH, salt concentration, and temperature (Bütün et al., 2001).

Antifungal Activity

Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which share a functional resemblance with the chemical structure of interest, has shown promising antifungal activity against various pathogens. This underscores the potential of such compounds in agricultural applications to protect crops from fungal diseases (Weiqun et al., 2005).

Enamine Chemistry

The compound has also been studied within the scope of enamine chemistry, particularly in reactions involving αβ-unsaturated acid chlorides with tertiary enamino-ketones and -esters. Such research contributes to our understanding of organic synthesis mechanisms and the development of new chemical entities (Hickmott et al., 1972).

Molecular Imaging Applications

Furthermore, compounds structurally related to this compound have been explored for their potential in molecular imaging, particularly in positron emission tomography (PET) for the early detection of diseases like melanoma. This highlights the versatility of such compounds in contributing to advancements in medical diagnostics (Pyo et al., 2020).

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-4-5-16(2)20(14-15)17(3)22-21(24)18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJNZBEMXOPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.